molecular formula C8H16ClNO3 B13505116 (1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans

(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans

Cat. No.: B13505116
M. Wt: 209.67 g/mol
InChI Key: OAVJFEKCMRJXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methoxy groups.

    Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with chiral acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and halogenating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols, halides.

Scientific Research Applications

Chemistry

In chemistry, (1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between chiral molecules and biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its chiral nature is exploited in the manufacture of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (1s,4s)-1,4-Dichlorocyclohexane
  • 2-((1s,4s)-4-Aminocyclohexyl)acetic Acid Hydrochloride

Uniqueness

(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

1-amino-4-methoxycyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-12-6-2-4-8(9,5-3-6)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

OAVJFEKCMRJXDC-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.